![molecular formula C20H15N3O5S B2544744 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 900004-68-4](/img/structure/B2544744.png)

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

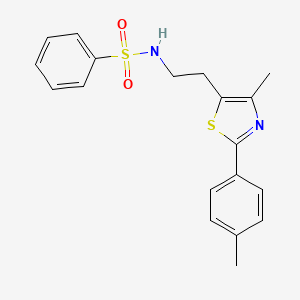

“N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. It has been studied for its enzyme inhibitory effects against Alzheimer’s disease . The compound has shown significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, as well as the ability to prevent the formation of beta amyloid plaques accumulated in the brains of patients suffering from Alzheimer’s disease .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” is characterized by the presence of a benzothiazole ring. This structure is considered responsible for the compound’s biological activity .Chemical Reactions Analysis

The compound has shown significant inhibitory activity against AChE and MAO-B enzymes . It has also been revealed that the compound may have the potential to inhibit these enzymes, as well as the ability to prevent the formation of beta amyloid plaques .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds:

- Novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized using related compounds. These have applications as anti-inflammatory and analgesic agents, indicating potential for therapeutic use (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiviral Properties:

- Thiazolides, which include derivatives of compounds similar to N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide, demonstrate a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses infecting animals and humans (Hemphill, Müller, & Müller, 2012).

Antiproliferative and Antioxidant Potential:

- The synthesis of benzimidazole/benzothiazole-2-carboxamides, related to the compound , has shown significant antiproliferative activity in vitro on human cancer cells and notable antioxidative activity (Cindrić et al., 2019).

Chemical Synthesis and Drug Discovery:

- The compound and its derivatives have been used in microwave-assisted synthetic approaches, aiding in the development of diverse chemical libraries potentially useful in various drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).

Development of Potential Prokinetic Agents:

- Research has also focused on synthesizing related benzimidazole derivatives for their potential use as prokinetic agents, which are drugs that enhance gastrointestinal motility (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).

Mecanismo De Acción

The mechanism of action of “N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” involves inhibition of AChE and MAO-B enzymes . The compound interacts strongly with the active site of both enzymes, particularly with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site .

Direcciones Futuras

The compound’s significant activity against AChE and MAO-B enzymes, as well as its ability to prevent the formation of beta amyloid plaques, suggests it may have potential in the treatment of Alzheimer’s disease . Future research could focus on further investigating this potential and optimizing the compound for this purpose .

Propiedades

IUPAC Name |

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5S/c1-27-14-7-9-17-15(11-14)21-20(29-17)22(12-13-5-3-2-4-6-13)19(24)16-8-10-18(28-16)23(25)26/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPTUYCCXPJFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2544668.png)

![6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2544672.png)

![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/no-structure.png)

![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)